2-Cyclohexylphenol

Description

Historical Overview of Alkylphenols in Chemical Synthesis and Industry

Alkylphenols represent a significant family of organic compounds produced by the alkylation of phenols with olefins. wikipedia.orgslchemtech.com This class of compounds, particularly those with long alkyl chains, gained commercial importance for their widespread use as precursors to detergents, additives for fuels and lubricants, antioxidants, and components in phenolic resins. wikipedia.orgresearchgate.net The synthesis process typically involves reacting phenol (B47542) with an alkene in the presence of an acid catalyst. wikipedia.orgslchemtech.com

Historically, the production and application of alkylphenols have been integral to the fine chemicals industry. slchemtech.com Their versatility has led to their use in a multitude of sectors, including textiles, plastics, paints, herbicides, and pharmaceuticals. researchgate.netontosight.ainih.gov For instance, long-chain alkylphenols are extensively used in the manufacturing of surfactants, such as alkylphenol ethoxylates. wikipedia.org The development of synthetic detergents in the mid-20th century, for example, relied heavily on the availability of these cost-effective chemical intermediates. While specific long-chain alkylphenols like nonylphenol and octylphenol (B599344) have faced environmental scrutiny, the broader class of alkylphenols continues to be a cornerstone in industrial chemistry. wikipedia.orgnih.gov

Significance of 2-Cyclohexylphenol within the Alkylphenol Class

Within the diverse family of alkylphenols, this compound holds particular importance due to its role as a specific and high-value chemical intermediate. researchgate.net Its primary significance lies in its application as a precursor in the production of dyes and certain biocides. researchgate.netresearchgate.net Furthermore, it is a key intermediate in the synthesis of 2-phenylphenol (B1666276), a compound widely used as a disinfectant and fungicide. researchgate.netniscpr.res.in

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403). researchgate.netresearchgate.net The selectivity of this reaction towards the ortho-position (to produce this compound) versus the para-position is a key area of research, as the ortho-isomer is often the more desired product for specific applications. niscpr.res.inunive.it The reaction conditions and the choice of catalyst are critical factors that determine the ratio of the resulting isomers, which also include 4-cyclohexylphenol (B75765), and di-substituted products like 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol (B127085). researchgate.net The unique properties of this compound, including its potential as an antioxidant in plastics and rubber, further contribute to its industrial relevance. cymitquimica.com

Research Trajectories and Emerging Trends in this compound Studies

Current research on this compound is largely focused on developing more efficient and environmentally benign synthesis methods. A significant trend is the move away from traditional, polluting mineral acid catalysts like sulfuric acid and aluminum chloride towards solid acid catalysts. researchgate.netniscpr.res.in These solid catalysts, which include zeolites, supported heteropolyacids, and ion-exchange resins, offer advantages such as higher selectivity, easier separation from the reaction mixture, and the potential for regeneration and reuse. researchgate.netniscpr.res.inunive.it

Recent studies have explored various catalytic systems to optimize the selective synthesis of this compound. For example, research has demonstrated the high activity and selectivity of catalysts like 12-tungstophosphoric acid supported on hydrous zirconia for the cyclohexylation of phenol with cyclohexene. researchgate.netniscpr.res.in Another area of investigation is the use of supercritical carbon dioxide as a green reaction medium, which can lead to increased yield and selectivity. psu.edu

Furthermore, there is a growing interest in one-pot synthesis routes from more sustainable or readily available starting materials. researchgate.netrsc.org For instance, the synthesis of cyclohexylphenols via phenol-assisted conversion with isopropyl alcohol using a tandem catalytic system has been reported. rsc.org These innovative approaches aim to make the production of this compound more sustainable and economically viable. Additionally, this compound is being investigated as a reagent in the synthesis of complex molecules, such as thyroid hormone receptor β-agonists. guidechem.comchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16O | cymitquimica.comguidechem.com |

| Molecular Weight | 176.25 g/mol | guidechem.com |

| CAS Number | 119-42-6 | cymitquimica.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Water Solubility | 83.33 mg/L (at 25 °C) | guidechem.com |

| Topological Polar Surface Area | 20.2 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

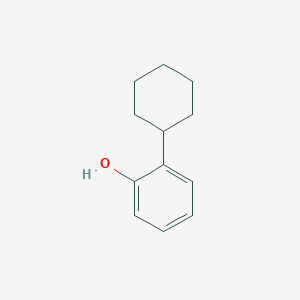

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPPTGLVPEMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059487 | |

| Record name | Phenol, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Cyclohexylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-42-6, 26570-85-4 | |

| Record name | 2-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026570854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYCLOHEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR1PB30LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Cyclohexylphenol and Its Analogues

Catalytic Alkylation of Phenol (B47542) with Cyclohexene (B86901)/Cyclohexanol (B46403)

The catalytic alkylation of phenol with cyclohexene or cyclohexanol is a primary route for the synthesis of cyclohexylphenols. The reaction can be catalyzed by both homogeneous and heterogeneous acid catalysts. However, the drive for greener chemical processes has led to a significant focus on solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact.

Heterogeneous Catalysis

Heterogeneous catalysts have been extensively investigated for the synthesis of 2-cyclohexylphenol and its isomers. These solid acid catalysts provide active sites for the electrophilic attack of the cyclohexyl cation on the phenol ring. The selectivity towards ortho- (this compound) or para- (4-cyclohexylphenol) isomers is a critical aspect of these catalytic systems and is influenced by the catalyst's properties and the reaction conditions.

Zeolites, with their well-defined pore structures and tunable acidity, are prominent catalysts in the alkylation of phenols. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers.

Large-pore zeolites such as H-Mordenite and H-Beta have demonstrated efficacy in the alkylation of phenol. In the liquid-phase alkylation of phenol with cyclohexanol, both H-Y and H-mordenite zeolites have achieved high phenol conversions of approximately 85% at 200 °C. researchgate.net H-Beta zeolite also shows significant activity, with a phenol conversion of around 72% under the same conditions. researchgate.net The reaction temperature plays a crucial role in product selectivity; lower temperatures tend to favor the formation of the ortho-alkylated product, while higher temperatures promote the formation of the para-alkylated isomer. researchgate.net

| Catalyst | Phenol Conversion (%) | Reaction Temperature (°C) |

| H-Y Zeolite | ~85 | 200 |

| H-Mordenite | ~85 | 200 |

| H-Beta Zeolite | ~72 | 200 |

This table presents the phenol conversion rates for different zeolite catalysts in the alkylation of phenol with cyclohexanol.

Hierarchical zeolites, which possess both micropores and mesopores, can overcome the diffusion limitations often encountered with conventional zeolites, especially when dealing with bulky molecules. ua.es A one-pot synthesis of cyclohexylphenols has been reported using a tandem catalytic system composed of RANEY® Nickel and a hierarchical Beta zeolite. rsc.org This system utilizes isopropyl alcohol as a hydrogen source for the in-situ generation of cyclohexene from phenol, followed by the alkylation of another phenol molecule. rsc.org This innovative approach achieved a high cyclohexylphenol selectivity of approximately 70% with a phenol conversion of 64% after just one hour at 150°C. rsc.org The success of this system is attributed to the combination of the hydrogenation capabilities of RANEY® Ni and the Brønsted acidity and improved accessibility of the hierarchical Beta zeolite. rsc.org

| Catalytic System | Phenol Conversion (%) | Cyclohexylphenol Selectivity (%) | Reaction Time (h) | Reaction Temperature (°C) |

| RANEY® Nickel + Hierarchical Beta Zeolite | 64 | ~70 | 1 | 150 |

This table summarizes the performance of a tandem catalytic system for the one-pot synthesis of cyclohexylphenols.

Heteropolyacids, such as 12-tungstosilicic acid (TSA), are known for their strong Brønsted acidity and have been employed as catalysts for phenol alkylation. When supported on materials like hydrous zirconia or neutral alumina, TSA demonstrates high activity and selectivity for the liquid-phase cyclohexylation of phenol with cyclohexene. researchgate.netresearchgate.net Notably, these catalysts show a high preference for the formation of this compound, a crucial intermediate in the synthesis of 2-phenyl phenol, which has applications as a disinfectant and fungicide. researchgate.netresearchgate.net The catalyst's performance can be optimized by adjusting reaction parameters such as temperature, reaction time, the molar ratio of phenol to cyclohexene, and the amount of catalyst used. researchgate.netresearchgate.net An ortho to para isomer ratio close to 2 has been reported for the ring cyclohexylation of phenol catalyzed by supported 12-tungstosilicic acid. unive.it

| Catalyst Support | Key Product | Noted Application of Product |

| Hydrous Zirconia | This compound | Intermediate for 2-phenyl phenol (disinfectant, fungicide) |

| Neutral Alumina | This compound | Intermediate for 2-phenyl phenol (disinfectant, fungicide) |

This table highlights the use of supported 12-tungstosilicic acid in the selective synthesis of this compound.

A novel one-pot hydroalkylation of phenol to cyclohexylphenol has been developed using bifunctional catalysts consisting of cobalt phosphide (B1233454) (Co2P) supported on various zeolites, including mordenite and beta zeolite. csic.esresearchgate.net This process uses phenol as the sole organic reactant. csic.esresearchgate.net The Co2P nanoparticles provide the hydrogenation function, while the zeolite support offers the acidic sites for the subsequent alkylation step. Among the different zeolite supports tested, Co2P/Beta catalyst exhibited the highest yield and selectivity for cyclohexylphenol, reaching 43% and 56% respectively. csic.esresearchgate.net The superior performance of the Co2P/Beta catalyst is attributed to its three-dimensional microporosity, large external surface area due to its nanocrystalline nature, and highly dispersed Co2P nanoparticles. csic.esresearchgate.net

| Catalyst | Phenol Conversion (%) | Cyclohexylphenol Yield (%) | Cyclohexylphenol Selectivity (%) |

| Co2P/Mordenite | 30 | - | - |

| Co2P/Ferrierite | 65 | - | - |

| Co2P/Beta | 77 | 43 | 56 |

| Co2P/MCM-22 | 90 | - | - |

This table details the performance of various Co2P/zeolite bifunctional catalysts in the hydroalkylation of phenol.

Zeolite-Based Catalysts

γ-Al2O3 as Solid Acid Catalyst

Gamma-alumina (γ-Al2O3) serves as a solid acid catalyst for the alkylation of phenol with both cyclohexene and cyclohexanol. researchgate.net While cyclohexanol is a more economical alkylating agent, the water produced as a byproduct can inhibit the catalyst's performance. researchgate.net To circumvent this issue, a two-step process can be employed where cyclohexanol is first quantitatively dehydrated over the same γ-Al2O3 catalyst. researchgate.net The resulting cyclohexene can then be used in the subsequent alkylation step after the removal of the water byproduct. researchgate.net

Ion-Exchange Resins (e.g., Amberlyst 15, Amberlyst 36)

Ion-exchange resins, such as Amberlyst 15 and Amberlyst 36, are effective catalysts for the alkylation of phenol with cyclohexene. unive.itppor.az These macroporous polystyrene-based resins possess strongly acidic sulfonic groups, providing a solid source of strong acid. arkat-usa.org Amberlyst 15 has demonstrated high activity in this reaction, and a notable feature of using this heterogeneous catalyst is the consistent ortho/para ratio of approximately 2, irrespective of the conversion rate. unive.it This suggests a different reaction mechanism compared to homogeneous catalysts. unive.it Amberlyst 36 has also been identified as a highly active catalyst for this transformation. unive.it

Metal Phosphides (e.g., Ni2P, CoP)

Transition metal phosphides, such as nickel phosphide (Ni2P) and cobalt phosphide (CoP), supported on various materials have been investigated as bifunctional catalysts for the one-pot synthesis of cyclohexylphenol via phenol hydroalkylation. csic.es In this process, phenol is the sole organic reactant. csic.es Co2P supported on a Beta zeolite has shown the highest yield and selectivity for cyclohexylphenol, which is attributed to the combination of the zeolite's three-dimensional microporosity, large external surface area, and highly dispersed Co2P nanoparticles. csic.es Ni2P catalysts have demonstrated high selectivity towards direct deoxygenation products in hydrodeoxygenation reactions of phenol. researchgate.net

Influence of Catalyst Properties on Regioselectivity (Ortho/Para Ratio)

The regioselectivity of phenol alkylation, specifically the ratio of this compound (ortho) to 4-cyclohexylphenol (B75765) (para), is significantly influenced by the properties of the catalyst. With heterogeneous catalysts like Amberlyst 15, the ortho/para ratio remains consistently around 2. unive.it In contrast, homogeneous catalysts can lead to varying ortho/para ratios. unive.it The reaction temperature also plays a critical role; lower temperatures tend to favor the formation of the ortho isomer, while higher temperatures promote the para isomer. ppor.az For instance, in the alkylation of phenol with cyclohexene, an ortho/para ratio close to 2 has been observed with certain solid acid catalysts. unive.it

Catalyst Deactivation Mechanisms (e.g., by Water By-product, Pitch Formation)

Catalyst deactivation is a significant challenge in industrial processes. In the synthesis of this compound, deactivation can occur through several mechanisms. One major cause is the formation of heavy, tar-like substances, often referred to as "pitch," which can block the active sites of the catalyst. unive.it The formation of water as a byproduct, particularly when using alcohols as alkylating agents, can also lead to catalyst deactivation. researchgate.netmdpi.com This is a known issue with catalysts like γ-Al2O3. researchgate.net Minimizing catalyst deactivation by moisture requires careful handling, such as carrying out operations in a glove box. unive.it

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer an alternative to heterogeneous systems.

Brønsted Acids (e.g., CH3SO3H, H2SO4, H3PO4)

Traditional Brønsted acids such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), and methanesulfonic acid (CH3SO3H) are effective homogeneous catalysts for the alkylation of phenol with cyclohexene. niscpr.res.inunive.itppor.az When using methanesulfonic acid, the ortho/para ratio of cyclohexylphenol can vary from 3 to 5, suggesting the involvement of a cyclohexyl phenyl ether rearrangement in the reaction mechanism. unive.it High yields of alkylphenols have been achieved using sulfuric acid as the catalyst. researchgate.net Polyphosphoric acid has also been utilized, leading to the formation of both 2- and 4-cyclohexylphenols. ppor.az

One-Pot Synthesis Approaches

Hydroalkylation of Phenol using Bifunctional Catalysts

The direct hydroalkylation of phenol represents an efficient, one-pot route to cyclohexylphenols, utilizing phenol as the sole organic reactant. This process typically involves a bifunctional catalyst that combines a hydrogenation function with an acidic function for the alkylation step.

Recent research has focused on catalysts consisting of cobalt phosphide (Co2P) supported on various zeolites, such as ferrierite, mordenite, beta, and MCM-22. researchgate.net In this system, the Co2P nanoparticles catalyze the partial hydrogenation of phenol to generate cyclohexene or cyclohexanol in situ, which then acts as the alkylating agent. The acidic sites on the zeolite support subsequently catalyze the Friedel-Crafts alkylation of another phenol molecule.

The choice of zeolite support has been shown to significantly impact catalyst performance. Phenol conversion rates were observed to increase with enhanced dispersion of the cobalt phosphide phase and better accessibility to the acid centers, following the order: Co2P/Mordenite (30%) < Co2P/Ferrierite (65%) < Co2P/Beta (77%) < Co2P/MCM-22 (90%). researchgate.net However, the highest yield and selectivity for cyclohexylphenol (CHP) were achieved with the Co2P/Beta catalyst. This superior performance is attributed to its three-dimensional microporosity, large external surface area due to its nanocrystalline nature, and highly dispersed Co2P nanoparticles, which create a balanced performance between the metal and acid sites. researchgate.net

Table 1: Performance of Co2P/Zeolite Catalysts in Phenol Hydroalkylation researchgate.net

| Catalyst | Phenol Conversion (%) | CHP Selectivity (%) | CHP Yield (%) |

|---|---|---|---|

| Co2P/Mordenite | 30 | - | - |

| Co2P/Ferrierite | 65 | - | - |

| Co2P/Beta | 77 | 56 | 43 |

Note: Specific selectivity and yield data for Mordenite, Ferrierite, and MCM-22 were not detailed in the provided sources.

Isopropyl Alcohol-Assisted Phenol Conversion

An alternative one-pot strategy utilizes isopropyl alcohol as a hydrogen source in a tandem catalytic system. nih.gov This method avoids the need for high-pressure molecular hydrogen, enhancing the process's sustainability. A notable example is the use of RANEY® Nickel combined with a hierarchical Beta zeolite. nih.govresearchgate.net

In this system, RANEY® Ni facilitates the transfer of hydrogen from isopropyl alcohol. The hierarchical Beta zeolite, with its suitable accessibility and Brønsted acidity, then catalyzes the alkylation of phenol. nih.gov This dual-catalyst approach achieves remarkable selectivity (~70%) for cyclohexylphenols at a high phenol conversion rate (64%) after just one hour of reaction at 150°C. nih.govresearchgate.net

The effectiveness of this system is highlighted when compared to other acidic catalysts like Al-SBA-15. While Al-SBA-15 has a uniform mesoporous structure, its weaker Lewis acid sites require higher temperatures (175°C) and result in significantly lower selectivity for cyclohexylphenols (19%). nih.govresearchgate.net The combination of the hydrogenating capability of RANEY® Ni and the specific acidic properties of the hierarchical Beta zeolite is crucial for directing the reaction towards the desired cyclohexylphenol products. nih.gov

Table 2: Comparison of Catalytic Systems in Isopropyl Alcohol-Assisted Phenol Conversion nih.gov

| Catalytic System | Temperature (°C) | Phenol Conversion (%) | CHP Selectivity (%) |

|---|---|---|---|

| RANEY® Ni + Hierarchical Beta | 150 | 64 | ~70 |

Note: Phenol conversion for Al-SBA-15 was not specified in the provided sources.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound with additional functional groups on either the phenolic ring or the cyclohexyl moiety opens avenues for creating compounds with tailored properties.

Strategies for Introducing Additional Functionalities

Introducing further functionalities onto the this compound scaffold can be achieved by using substituted starting materials or through subsequent reactions.

A primary strategy involves the alkylation of substituted phenols. For instance, 4-methyl-2-cyclohexylphenol can be prepared by the alkylation of p-cresol with cyclohexanol or cyclohexene. google.com This reaction is effectively carried out in the liquid phase using a large-pore, acidic zeolite as a catalyst. google.com This demonstrates that substituents already present on the phenol ring can direct the position of the incoming cyclohexyl group and be incorporated into the final product structure.

Furthermore, the reaction conditions of the primary phenol alkylation can be tuned to favor the formation of di- or poly-substituted products. Subsequent alkylation of the initial mon-alkylated product can lead to compounds like 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol (B127085). The formation of these higher alkylates typically increases with longer reaction times and higher ratios of the alkylating agent to phenol.

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of substituted this compound derivatives, particularly those with chiral centers on the cyclohexyl ring, is a complex synthetic challenge. While direct stereoselective methods for the synthesis of this compound itself are not widely reported, general principles of asymmetric synthesis can be applied.

The development of chiral catalysts is a cornerstone of stereoselective synthesis. semanticscholar.org For reactions involving the alkylation of phenols, a chiral catalyst could potentially influence the facial selectivity of the attack on the aromatic ring or control the stereochemistry of the cyclohexyl moiety as it is formed or attached. Asymmetric approaches have been successfully developed for synthesizing chiral cyclohexenones from anisole derivatives, which are related structures. nih.gov These methods often rely on chiral amine catalysts to achieve high enantioselectivity. nih.gov

Another established strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that can be temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While specific applications of this method for this compound are not detailed in the available literature, it remains a powerful and viable strategy for the stereocontrolled synthesis of complex chiral molecules.

The field continues to evolve, with ongoing research into novel chiral ligands for metal-based catalysts and new organocatalysts that could enable the direct, highly enantioselective synthesis of chiral this compound derivatives. semanticscholar.org

Reaction Mechanisms and Kinetics in 2 Cyclohexylphenol Formation

Electrophilic Aromatic Substitution Mechanisms

The alkylation of phenol (B47542) with a cyclohexyl group proceeds via a multi-step electrophilic aromatic substitution (SEAr) pathway. The reaction is catalyzed by various solid and liquid acids, which play a central role in generating the key electrophilic intermediate. unive.it

The critical electrophile in the alkylation of phenol is the cyclohexyl carbenium ion (also referred to as a cyclohexyl carbocation). pnnl.govresearchgate.net Its formation is the initial and rate-determining step of the reaction sequence. The primary route to this cation is the direct protonation of cyclohexene (B86901) by a Brønsted acid site on the catalyst. acs.orgnih.gov

When cyclohexanol (B46403) is used as the alkylating agent, the reaction pathway is slightly different. Detailed kinetic and spectroscopic analyses have shown that phenol alkylation does not occur to a significant extent until the majority of the cyclohexanol has been dehydrated to cyclohexene. pnnl.gov This dehydration is also an acid-catalyzed process. The resulting cyclohexene is then protonated to form the reactive cyclohexyl carbenium ion. pnnl.govpnnl.gov The presence of unreacted cyclohexanol can hinder the formation of the carbenium ion by forming protonated alcohol dimers at the catalyst's acid sites, which block the adsorption of cyclohexene. acs.orgnih.govpnnl.gov This demonstrates that the carbenium ion is the true electrophile, regardless of whether the starting material is cyclohexene or cyclohexanol. pnnl.gov

Once formed, the cyclohexyl carbenium ion is a highly reactive species that attacks the electron-rich phenol ring to form a resonance-stabilized intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the final alkylated phenol products, including 2-cyclohexylphenol and 4-cyclohexylphenol (B75765). unive.it

Both Brønsted and Lewis acids are effective catalysts for the Friedel-Crafts alkylation of phenol. researchgate.netresearchgate.net

Brønsted acid sites , which are proton donors, are fundamental to the reaction mechanism when using either cyclohexene or cyclohexanol. psu.edu They protonate cyclohexene to generate the necessary cyclohexyl carbenium ion electrophile. pnnl.govresearchgate.net Solid acid catalysts like zeolites (e.g., H-BEA, HY), sulfonic acid resins (e.g., Amberlyst-15), and heteropolyacids are rich in Brønsted acid sites. pnnl.govresearchgate.netresearchgate.net

Lewis acid sites , which are electron-pair acceptors, can also initiate the formation of carbocations. psu.edu Catalysts such as aluminum chloride (AlCl3), boron trifluoride (BF3), and certain metal oxides (e.g., γ-Al2O3, zirconia) possess Lewis acidity. unive.itresearchgate.netresearchgate.net In some systems, a synergistic effect between Brønsted and Lewis acids can enhance catalytic activity. escholarship.org

The activity and selectivity of the catalyst are heavily dependent on the type, concentration, strength, and accessibility of its acid sites. unive.itpnnl.govconfex.com For instance, the use of large-pore zeolites can selectively yield specific isomers due to shape-selective effects within their porous structure. researchgate.net

Table 1: Common Acid Catalysts in Phenol Cyclohexylation

| Catalyst Type | Predominant Acidity | Examples | Reference |

| Zeolites | Brønsted | HY, H-BEA, HZSM-5 | researchgate.net, researchgate.net |

| Ion-Exchange Resins | Brønsted | Amberlyst-15, Indion-130 | unive.it, capes.gov.br |

| Heteropolyacids | Brønsted | 12-Tungstophosphoric Acid (TPA), 12-Tungstosilicic Acid (TSA) | unive.it, researchgate.net |

| Metal Halides | Lewis | AlCl3, BF3 | unive.it, researchgate.net |

| Metal Oxides | Lewis/Brønsted | Sulphated Zirconia, γ-Alumina | researchgate.net, researchgate.net |

During the alkylation of phenol, the cyclohexyl carbenium ion can attack two different nucleophilic sites on the phenol molecule: the oxygen atom of the hydroxyl group (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation or ring alkylation). unive.itresearchgate.net

O-Alkylation results in the formation of cyclohexyl phenyl ether (CPE). This reaction is generally kinetically favored, meaning it occurs faster, especially under milder conditions such as lower temperatures and with weaker acid catalysts. pnnl.govresearchgate.net However, O-alkylation is a reversible process. pnnl.govresearchgate.net

C-Alkylation leads to the formation of the desired this compound and its isomer, 4-cyclohexylphenol. These products are thermodynamically more stable than cyclohexyl phenyl ether and are considered the final products of the reaction. pnnl.govsemanticscholar.org Stronger acid sites and higher reaction temperatures typically favor C-alkylation. researchgate.net

The question of whether cyclohexyl phenyl ether (CPE) isomerizes directly to form C-alkylated phenols is a key mechanistic point. Isotope labeling studies using solid acid catalysts like zeolites have demonstrated that a direct intramolecular rearrangement of CPE to this compound or 4-cyclohexylphenol is not a significant reaction pathway. pnnl.govacs.orgnih.gov

Instead, the conversion of the kinetically formed CPE to the thermodynamically stable C-alkylated products occurs primarily through an intermolecular mechanism. pnnl.gov The reversible O-alkylation allows CPE to revert to phenol and cyclohexene. The liberated cyclohexene can then be re-protonated to form a cyclohexyl carbenium ion, which subsequently C-alkylates a phenol molecule. pnnl.gov However, some studies using homogeneous catalysts like BF3·(H2O)2 or phosphoric acid have suggested that the rearrangement of the ether to alkylphenols, particularly the ortho isomer, can be observed under certain conditions, such as during distillation. unive.itcia.gov Additionally, isomerization between the C-alkylated products, such as from this compound to 4-cyclohexylphenol, can also occur, especially with longer reaction times. researchgate.net

The initial C-alkylation products, 2- and 4-cyclohexylphenol, are themselves activated toward further electrophilic attack because the alkyl group is also an activating group. unive.it This can lead to subsequent alkylation steps, resulting in the formation of di- and poly-substituted products.

Commonly observed di-substituted products include 2,4-dicyclohexylphenol (B14690787) (2,4-DCP) and 2,6-dicyclohexylphenol (B127085) (2,6-DCP). researchgate.net The formation of these products increases with longer reaction times and higher cyclohexene-to-phenol molar ratios. researchgate.net In some cases, even tri-substituted products like 2,4,6-tricyclohexylphenol (B8313055) can be formed. semanticscholar.org The formation of these higher alkylates represents a loss of selectivity towards the desired mono-alkylated product and complicates the purification process.

Table 2: Products of Phenol Cyclohexylation

| Product Type | Compound Name | Abbreviation | Reference |

| O-Alkylation | Cyclohexyl Phenyl Ether | CPE | researchgate.net |

| Mono-C-Alkylation | This compound | 2-CP | researchgate.net |

| Mono-C-Alkylation | 4-Cyclohexylphenol | 4-CP | researchgate.net |

| Di-C-Alkylation | 2,4-Dicyclohexylphenol | 2,4-DCP | researchgate.net |

| Di-C-Alkylation | 2,6-Dicyclohexylphenol | 2,6-DCP | researchgate.net |

| Tri-C-Alkylation | 2,4,6-Tricyclohexylphenol | - | semanticscholar.org |

Kinetic Studies of Alkylation Reactions

Kinetic studies are essential for quantifying the rates of the various reactions involved in phenol cyclohexylation and for developing mathematical models that can predict the product distribution under different operating conditions. unive.itakj.az The kinetics are often complex due to the multiple parallel and consecutive reactions, including O- and C-alkylation, ether isomerization, and poly-alkylation.

Researchers have proposed different kinetic models to describe the system, with the choice depending on the specific catalyst and reaction environment.

An Eley-Rideal (ER) type mechanism has been suggested for reactions catalyzed by sulfonic styrene (B11656) divinylbenzene (B73037) resins. researchgate.netunive.it In this model, one reactant (e.g., cyclohexene) adsorbs onto the catalyst surface and reacts with the other reactant (phenol) from the bulk liquid phase.

A Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been proposed for the reaction over nanocrystalline hierarchical ZSM-5 catalysts. nih.gov This model assumes that both reactants adsorb on the catalyst surface before the reaction occurs.

These kinetic models allow for the determination of crucial parameters such as reaction rate constants and activation energies for each step. unive.itakj.az Experimental data show that the reaction rate is strongly influenced by parameters like temperature, catalyst loading, and the molar ratio of phenol to cyclohexene. researchgate.netcolab.ws For example, studies using HY zeolite catalysts showed that the ratio of this compound to 4-cyclohexylphenol decreases as the temperature and reaction time increase. researchgate.net Kinetic analysis confirms that diffusion phenomena are generally not rate-limiting when using appropriately sized catalyst particles and sufficient agitation. unive.it

Rate Laws and Reaction Orders

The kinetics of phenol cyclohexylation can be complex, often involving both O-alkylation (formation of cyclohexyl phenyl ether) and C-alkylation (formation of cyclohexylphenols). unive.itresearchgate.net Studies have shown that the reaction can exhibit different orders with respect to the reactants. For instance, when using a sulfonic resin catalyst, the reaction was found to be zero order with respect to cyclohexene and 3/2 order for phenol. unive.it This suggests a complex mechanism where the adsorption of phenol onto the catalyst surface is a key step. unive.it

In contrast, other kinetic models propose a pseudo-first-order rate law for the formation of various products, including this compound, particularly at low conversions. researchgate.netacs.org The rate of reaction is also influenced by the type of catalyst used. For example, the turnover frequency for phenol cyclohexylation is significantly higher with sulfonic resins compared to methanesulfonic acid in a homogeneous phase, which is attributed to the higher acidity of the resins. unive.it

The general rate law for a second-order reaction involving two different reactants, A and B, can be expressed as: Rate = k[A][B] libretexts.org

However, the observed reaction orders for this compound formation indicate a more intricate mechanism than a simple bimolecular collision. The Eley-Rideal mechanism has been proposed, where one reactant (cyclohexene) adsorbs onto the catalyst surface and then reacts with the other reactant (phenol) from the bulk liquid phase. researchgate.netunive.it

Activation Energies and Thermodynamic Parameters

The activation energy (Ea) is a crucial parameter that describes the temperature sensitivity of a reaction. For the hydrodeoxygenation of dibenzofuran (B1670420), a reaction that can proceed via a this compound intermediate, an apparent activation energy of 67 kJ/mol has been reported. mit.edu In another study focusing on the conversion of cyclohexanone, which can also lead to the formation of this compound, the apparent activation energy for the dehydrogenation step to form phenol was approximately 17 kJ/mol. acs.org

Thermodynamic parameters, such as the equilibrium constant for the formation of cyclohexyl phenyl ether, have also been studied. The etherification is a reversible process, and the equilibrium can be shifted by temperature. unive.it The adsorption of reactants and products onto the catalyst surface is also a key thermodynamic consideration, with phenol showing strong adsorption on sulfonic resins. unive.it

Table 1: Activation Energies for Related Reactions

| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Source |

| Hydrodeoxygenation of Dibenzofuran | Sulfided Ni-Mo/Al2O3 | 67 | mit.edu |

| Dehydrogenation of Cyclohexanone to Phenol | Pt/γ-Al2O3 | ~17 | acs.org |

This table presents activation energies for reactions that are related to the formation of this compound, providing context for the energy barriers involved.

Influence of Mass Transfer Limitations in Heterogeneous Catalysis

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the rate of reaction can be limited by the transport of reactants from the bulk fluid to the catalyst surface. acs.orgmdpi.com This phenomenon, known as mass transfer limitation, can mask the intrinsic kinetics of the reaction. acs.orgbeilstein-journals.org

Several factors can influence mass transfer, including stirring speed, catalyst particle size, and the viscosity of the reaction medium. unive.itacs.org To ensure that the observed reaction rates are not diffusion-limited, experiments are often conducted under conditions of high agitation and with small catalyst particles. unive.it The absence of mass transfer limitations can be verified by observing a linear relationship between the initial reaction rate and the catalyst amount. unive.itacademie-sciences.fr The Wheeler-Weisz and Carberry numbers are also used to assess the potential impact of diffusion limitations. unive.it

In flow reactors, the forced convection of the reaction mixture through the catalyst bed significantly enhances mass transfer at the catalyst surface, mitigating diffusion limitations. beilstein-journals.org

In Situ Spectroscopic Investigations of Reaction Pathways

To gain a deeper understanding of the reaction mechanisms at a molecular level, in-situ spectroscopic techniques are invaluable. These methods allow for the observation of reacting species and intermediates directly on the catalyst surface under reaction conditions.

Solid-State NMR Spectroscopy for Mechanistic Elucidation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid state. bruker.com In the context of this compound formation, in-situ 13C MAS NMR spectroscopy has been instrumental in elucidating the reaction mechanism over zeolite catalysts. nih.govpnnl.gov

These studies have shown that when cyclohexanol is used as the alkylating agent, it must first dehydrate to cyclohexene before alkylation of phenol occurs. nih.govpnnl.gov 13C isotope labeling experiments have confirmed that the cyclohexyl carbenium ion, the reactive electrophile, is formed directly from the protonation of cyclohexene at the Brønsted acid sites of the zeolite. nih.govpnnl.gov Furthermore, ssNMR has revealed that the intramolecular rearrangement of cyclohexyl phenyl ether is not a significant pathway for the formation of C-alkylated products on these catalysts. nih.gov

FTIR Spectroscopy for Surface Species Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for probing the nature of species adsorbed on a catalyst surface. rsc.orgdiva-portal.org By analyzing the vibrational frequencies of adsorbed molecules, it is possible to identify intermediates and understand how reactants interact with the catalyst. rsc.orgresearchgate.net

In studies of related reactions, FTIR has been used to characterize the surface of catalysts and to observe the adsorption of reactants. researchgate.netrsc.org For example, in the hydrodeoxygenation of dibenzofuran, FTIR subtraction spectra have been used to identify surface species arising from CO adsorption, providing information about the active sites on the catalyst. rsc.org In the context of phenol alkylation, FTIR can be used to monitor the disappearance of the phenolic O-H band and the appearance of new bands corresponding to the C-H stretches of the cyclohexyl group on the aromatic ring. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Intermediates Identification

Beyond ssNMR and FTIR, other advanced spectroscopic techniques can provide further insights into the reaction intermediates. While direct spectroscopic evidence for all intermediates in this compound formation is challenging to obtain, techniques like Raman spectroscopy and UV-Vis spectroscopy can be complementary.

In some cases, the identification of intermediates relies on the analysis of the final product distribution under different reaction conditions and with different catalysts. unive.it The combination of kinetic data with spectroscopic observations allows for the construction of a comprehensive picture of the reaction pathway. For instance, the correlation between the ortho/para ratio of cyclohexylphenols and the concentration of cyclohexyl phenyl ether has been used to infer the role of the ether as an intermediate in homogeneous catalysis. unive.it

Derivatization and Chemical Transformations of 2 Cyclohexylphenol

Oxidation Reactions to Cyclohexylquinone Derivatives

The oxidation of phenols is a fundamental route to producing quinones, and 2-cyclohexylphenol is no exception. The reaction of various phenols, including this compound, with chlorine dioxide in acetonitrile (B52724) has been studied, demonstrating that the reaction rate follows a second-order equation. researchgate.net This process leads to the formation of quinones and products of oxidative chlorination. researchgate.net

A notable application is the synthesis of cyclohexyl benzoquinone from o-cyclohexylphenol. This transformation can be achieved through a multi-step process involving coupling with p-sulfobenzenediazonium, reduction with sodium hydrosulfite to form an amine intermediate, followed by oxidation and hydrolysis with ferric chloride to yield the target quinone. ias.ac.in The oxidation of phenols where the para position is occupied by hydrogen can lead to the formation of crystalline quinones. google.com For this compound, this would result in the formation of 2-cyclohexyl-p-benzoquinone.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent/Process | Major Product | Reference |

|---|---|---|---|

| This compound | Chlorine Dioxide (ClO₂) | Quinones & Chlorinated Products | researchgate.net |

Reduction Reactions to Cyclohexylphenol Derivatives

The reduction of this compound can proceed via hydrogenation of the aromatic ring. The catalytic reduction of phenols to cyclohexanols is a well-established process. acs.org For this compound, this reaction would yield 2-cyclohexylcyclohexanol. This transformation typically involves the use of metal catalysts like platinum or palladium under hydrogen pressure. The reduction of related compounds, such as 2-cyclohexyl-4-methylphenol, can also form cyclohexylmethylphenol derivatives.

Further Substitution Reactions on the Aromatic Ring

The hydroxyl group of this compound is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.org Since the cyclohexyl group is at the 2-position (ortho), further substitution is sterically hindered at the other ortho position (C6) but favored at the para position (C4).

The alkylation of phenol (B47542) with cyclohexene (B86901), which is the primary synthesis route for cyclohexylphenols, can also lead to di-substituted products like 2,4-dicyclohexylphenol (B14690787). unive.itresearchgate.net This indicates that this compound can undergo further alkylation. The reaction conditions, such as temperature and catalyst, influence the ratio of the products. unive.itresearchgate.net Higher temperatures tend to favor the formation of the para-substituted isomer. researchgate.net

Table 2: Potential Electrophilic Substitution Products of this compound

| Reaction Type | Electrophile | Potential Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Cyclohexyl-4-nitrophenol, 2-Cyclohexyl-6-nitrophenol |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-2-cyclohexylphenol, 2-Bromo-6-cyclohexylphenol |

| Friedel-Crafts Alkylation | R⁺ | 4-Alkyl-2-cyclohexylphenol |

Hydrogenation and Deoxygenation Pathways

The conversion of lignin-derived phenolic compounds into hydrocarbon fuels is a significant area of research, with hydrodeoxygenation (HDO) being a key process.

The complete removal of the hydroxyl group from this compound results in the formation of cyclohexylbenzene (B7769038). This hydrodeoxygenation (HDO) reaction is typically performed at elevated temperatures and hydrogen pressures using heterogeneous catalysts. cdnsciencepub.comcdnsciencepub.com For instance, the HDO of phenol over zirconia-supported palladium catalysts can yield cyclohexylbenzene as a C12 hydrocarbon product. osti.gov Similarly, the HDO of 4-cyclohexylphenol (B75765) over an Ir@Nb₂O₅ catalyst has been shown to produce bicyclohexane (from full hydrogenation) and cyclohexylbenzene, with lower hydrogen pressures favoring the formation of the aromatic product. nih.gov

The study of HDO on related complex molecules like dibenzofuran (B1670420) (DBF) provides insight into the reaction pathways for deoxygenation. The HDO of DBF over catalysts like Pd/Mo supported on porous phosphate (B84403) heterostructures has been investigated. mdpi.com Interestingly, the reaction intermediates include this compound (2-CHP), indicating that the cleavage of the ether bond and partial hydrogenation can lead to this structure before further deoxygenation. mdpi.com The main non-oxygenated products from DBF HDO are bicyclohexane (BCH) and cyclohexane (B81311) (CH). mdpi.com

Table 3: HDO of Dibenzofuran over PdMo/PPH Catalyst

| Reaction Product | Type | Significance | Reference |

|---|---|---|---|

| This compound (2-CHP) | Oxygenated Intermediate | Demonstrates a pathway involving ether cleavage and partial hydrogenation. | mdpi.com |

| Bicyclohexane (BCH) | Deoxygenated Product | A primary final product of the complete HDO process. | mdpi.com |

Cyclohexyl phenyl ether is a common co-product or intermediate in the synthesis of this compound. unive.itpnnl.gov The cleavage of its C-O bond is a critical step in various catalytic processes. Palladium on carbon can catalyze the C-O bond cleavage of cyclohexyl phenyl ether in the presence of an alcohol and hydrogen. nih.gov The mechanism involves the partial hydrogenation of the phenyl ring to an enol ether, which then reacts with the alcohol. nih.gov

Furthermore, the hydrodeoxygenation of phenol can lead to C-C coupling reactions. For example, over zirconia-supported palladium catalysts, C12 oxygenated compounds like this compound and hydrocarbons such as biphenyl (B1667301) and cyclohexylbenzene are formed. osti.gov These bicyclic compounds are thought to arise from the alkylation of the phenolic or aromatic ring by intermediates like cyclohexanone, a reaction catalyzed by Lewis acid sites on the catalyst. osti.gov The conversion of diphenyl ether over supported palladium catalysts can also proceed through a cyclohexyl phenyl ether intermediate, which can then be hydrogenated or undergo hydrogenolysis to form phenol and cyclohexane. mdpi.com

Conversion to Hydroxybiphenyls via Dehydration

The conversion of cyclohexylphenols into hydroxybiphenyls is a significant chemical transformation, primarily achieved through catalytic dehydrogenation, which is functionally a dehydration process involving the removal of hydrogen. This reaction is crucial as 2-phenylphenol (B1666276) (a hydroxybiphenyl) is a valuable chemical intermediate used in the production of disinfectants, fungicides, and dyes. researchgate.netresearchgate.net

The process typically involves heating the cyclohexylphenol substrate in the presence of a metal catalyst. Palladium, particularly when supported on charcoal (Pd/C), is a frequently cited catalyst for this transformation. oup.comoup.com Research indicates that the dehydrogenation of this compound to 2-phenylphenol can be effectively carried out using palladium-on-charcoal. oup.com Similarly, para-cyclohexylphenol can be dehydrogenated to para-phenylphenol at temperatures between 185°C and 350°C using a platinum, palladium, or nickel catalyst. google.com.na

Studies on related compounds provide further insight into the reaction mechanism and conditions. For instance, the dehydrogenation of 2-(1-cyclohexenyl)cyclohexanone (B73363) over a 5% palladium-on-charcoal catalyst at temperatures ranging from 280°C to 320°C yields o-cyclohexylphenol, which is subsequently converted to o-phenylphenol. oup.comoup.com This suggests a sequential dehydrogenation process. Another relevant synthesis involves the dehydrogenation of 2-cyclohexyl-6-alkylphenol in the presence of a palladium or platinum catalyst at temperatures between 240°C and 400°C to produce 2,6-diphenylphenol. google.com The reaction is described as a slow interaction of the substrate with the catalyst's active sites, followed by rapid product formation and hydrogen desorption. researchgate.net

| Substrate | Product | Catalyst | Temperature Range (°C) | Source |

|---|---|---|---|---|

| para-Cyclohexylphenol | para-Phenylphenol | Platinum, Palladium, or Nickel | 185 - 350 | google.com.na |

| 2-(1-Cyclohexenyl)cyclohexanone (forms this compound in situ) | o-Phenylphenol | 5% Palladium-on-charcoal | 280 - 320 | oup.comoup.com |

| 2-Cyclohexyl-6-alkylphenol | 2,6-Diphenylphenol | Palladium or Platinum | 240 - 400 | google.com |

| Cyclohexylphenols | Hydroxybiphenyls | Palladium | Not specified | researchgate.net |

Synthesis of Functionalized Polymers and Resins Utilizing this compound

This compound and its derivatives are valuable compounds in polymer chemistry, utilized both as precursors for phenolic resins and as additives to impart desirable properties to various polymers. researchgate.netresearchgate.net Their incorporation into polymer chains or blends can significantly enhance performance characteristics, particularly oxidative and thermal stability.

Substituted 2-cyclohexylphenols are recognized as excellent antioxidants for a range of synthetic materials. Patent literature provides detailed examples of their application. For instance, various 2-alkyl-6-cyclohexylphenols can be milled into polyolefins like polyethylene (B3416737) or incorporated into synthetic rubber masterbatches to improve their stability against oxidative degradation. google.com The bulky cyclohexyl group ortho to the hydroxyl function is key to its efficacy as a stabilizer.

The applications span a variety of polymers, including:

Polyolefins: Low-density polyethylene (LDPE) and high-density polyethylene (HDPE) show vastly improved oxidative stability when compounded with small amounts of 2-alkyl-6-cyclohexylphenols. google.com

Synthetic Rubbers: These compounds are effective antioxidants in butadiene-styrene copolymers, butadiene-acrylonitrile copolymers, and butyl rubber (a copolymer of isobutylene (B52900) and isoprene (B109036) or butadiene). google.com They are typically added to the latex before coagulation or compounded into the rubber stock before curing. google.com

Natural Rubber: 2-tert-butyl-6-cyclohexylphenol can be compounded into natural rubber stock to enhance its durability. google.com

The function of these phenolic compounds is to act as radical scavengers, interrupting the auto-oxidation chain reactions that lead to the deterioration of the polymer matrix when exposed to heat, light, or mechanical stress.

| This compound Derivative | Polymer | Function | Source |

|---|---|---|---|

| 6-Cyclohexyl-o-cresol (2-Methyl-6-cyclohexylphenol) | GR-S Rubber (Butadiene-Styrene) | Antioxidant | google.com |

| 6-(2-Isopropylcyclohexyl)-o-cresol | Butadiene-acrylonitrile copolymer | Antioxidant | google.com |

| 2-Ethyl-6-cyclohexylphenol | Butadiene-styrene copolymer | Antioxidant | google.com |

| 2-tert-Butyl-6-cyclohexylphenol | Natural Rubber, Polyethylene | Antioxidant | google.com |

| 2-Cyclohexyl-6-tert-amylphenol | Butyl Rubber (Isobutylene/Butadiene) | Antioxidant | google.com |

| 2-Isopropyl-6-cyclohexylphenol | Low-Density Polyethylene | Oxidative Stabilizer | google.com |

Analytical Methodologies for 2 Cyclohexylphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 2-Cyclohexylphenol from other components in a sample. The choice of technique depends on the analytical goal, whether it is for quantification, identification, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions that are indicative of its structure. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is crucial for its identification in unknown samples. pnnl.gov GC-MS methods can be optimized for the analysis of phenolic compounds in various environmental and biological samples. researchgate.netnih.govmanuallib.comnih.gov The selection of an appropriate GC column, temperature programming, and MS parameters are critical for achieving good resolution and sensitivity. researchgate.netnih.gov

Table 1: Key Mass Fragments for this compound in GC-MS (EI)

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 176 | Molecular Ion [M]⁺ |

| 133 | [M - C₃H₇]⁺ |

| 115 | [M - C₄H₉O]⁺ |

| 94 | [Phenol]⁺ |

| 77 | [C₆H₅]⁺ |

| Data sourced from the NIST WebBook pnnl.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are highly sensitive and selective techniques for the analysis of a wide range of compounds, including phenols, that are not easily analyzed by GC-MS due to low volatility or thermal instability. forensicrti.orgdiva-portal.orgsciex.commdpi.com In these techniques, separation is achieved in the liquid phase, and detection is performed by a mass spectrometer.

LC-MS/MS, particularly using a triple quadrupole mass spectrometer, operates in Multiple Reaction Monitoring (MRM) mode for quantification. mdpi.comnih.gov This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation, which provides a high degree of selectivity and sensitivity. forensicrti.orgnih.gov

LC-HRMS, on the other hand, utilizes mass analyzers such as Orbitrap or Time-of-Flight (TOF) to provide highly accurate mass measurements of both the parent molecule and its fragments. researchgate.net This allows for the confident identification of this compound and the elucidation of its elemental composition, even in complex matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. nih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net When coupled with a separation technique like LC or GC, HRMS can provide definitive identification of this compound in complex mixtures. The accurate mass data can also be used to propose molecular formulas for unknown metabolites or degradation products of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. wisc.edu It involves a stationary phase, typically a thin layer of silica gel or alumina on a flat carrier, and a mobile phase, which is a solvent or mixture of solvents. wisc.edu The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. amazonaws.com

For the analysis of phenols, a suitable solvent system is chosen to achieve good separation. ksu.edu.sa The position of the separated compound on the TLC plate is characterized by its retardation factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. aroonchande.comlibretexts.org While not as powerful as GC-MS or LC-MS for quantitative analysis, TLC is an excellent tool for reaction monitoring and preliminary purity assessment. silicycle.com

When a pure sample of this compound is required for further studies, preparative chromatography is employed. This can be done using either preparative liquid chromatography (Prep LC) or preparative thin-layer chromatography (Prep TLC).

Preparative LC is a form of liquid chromatography used to purify and isolate compounds. phenomenex.comthermofisher.comwelch-us.com The principles are the same as analytical LC, but it is performed on a larger scale with larger columns and higher flow rates to handle larger sample loads. phenomenex.com The goal is to isolate a sufficient quantity of the desired compound with a high degree of purity. thermofisher.comagilent.com

Preparative TLC is an extension of analytical TLC where a thicker layer of stationary phase is used to accommodate a larger amount of sample. rochester.eduresearchgate.net The sample is typically applied as a band rather than a spot. After development, the band corresponding to this compound is scraped from the plate, and the compound is extracted from the stationary phase with a suitable solvent. rochester.edu The loading capacity of a preparative TLC plate depends on the thickness of the stationary phase and the ease of separation of the components in the mixture. rochester.edusorbtech.comsilicycle.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. These methods provide information about the compound's functional groups, connectivity of atoms, and electronic structure.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound, like other phenols, is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group stretching vibration in the region of 3200-3600 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.orgdocbrown.info A strong C-O stretching absorption is also expected around 1200 cm⁻¹. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic UV absorption due to the presence of the aromatic ring. amazonaws.com The absorption maximum (λ_max) for phenol (B47542) is around 270 nm. researchgate.net The presence of the cyclohexyl group on the phenol ring in this compound may cause a slight shift in the λ_max. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the complete structure of an organic molecule. ¹H NMR spectroscopy provides information about the different types of protons and their connectivity in the molecule, while ¹³C NMR spectroscopy provides information about the carbon skeleton. illinois.edupdx.edudocbrown.infolibretexts.org A study on the mechanism of phenol alkylation reported a ¹³C NMR chemical shift of 153.6 ppm for the carbon atom at the 1-position (the carbon bearing the hydroxyl group) of this compound. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and cyclohexyl protons. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their multiplicity and coupling constants providing information about the substitution pattern on the benzene (B151609) ring. The cyclohexyl protons resonate in the upfield region (δ 1.0-3.5 ppm), with the proton on the carbon attached to the aromatic ring appearing as a distinct multiplet. The hydroxyl proton gives rise to a broad singlet, the chemical shift of which can vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The carbons of the cyclohexyl ring also give rise to a series of signals in the aliphatic region.

Solid-State Magic Angle Spinning (MAS) NMR: In the context of heterogeneous catalysis, solid-state MAS NMR is employed to study the interaction of this compound with catalyst surfaces. This technique can provide information on the adsorption geometry and electronic structure of the molecule when bound to a solid support.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity/Coupling Constants (J, Hz) |

| Aromatic Protons | 6.7 - 7.2 | 115 - 155 | Multiplets |

| Cyclohexyl -CH attached to ring | ~3.2 | ~37 | Multiplet |

| Cyclohexyl -CH₂ | 1.2 - 2.0 | 26 - 32 | Multiplets |

| Phenolic -OH | Variable (4.5 - 5.5) | - | Broad Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (ATR-IR, FTIR, GC-IRD)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is characterized by several key absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group appear just below 3000 cm⁻¹. masterorganicchemistry.com Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol is typically found in the 1200-1260 cm⁻¹ range.

Attenuated Total Reflectance (ATR)-IR and Fourier Transform Infrared (FTIR) spectroscopy are common methods for obtaining the IR spectrum of this compound. Gas Chromatography-Infrared Detection (GC-IRD) can be used to analyze complex mixtures and identify this compound in reaction products.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

X-ray Diffraction (XRD) for Catalyst Characterization

X-ray Diffraction (XRD) is a fundamental technique for the characterization of crystalline materials used as catalysts in the synthesis of this compound, for instance, in the hydrogenation of phenol. google.com XRD provides information on the phase composition, crystal structure, and crystallite size of the catalyst.

In the context of supported metal catalysts (e.g., palladium on a support), XRD can be used to identify the crystalline phases of the support material (e.g., alumina, silica, or carbon). The diffraction peaks of the active metal phase can also be observed, and the average crystallite size of the metal nanoparticles can be estimated from the broadening of these peaks using the Scherrer equation. This information is crucial as the catalytic activity and selectivity are often dependent on the particle size of the active metal.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a catalyst. This is particularly important for understanding the catalytic processes involved in the synthesis of this compound, such as the alkylation of phenol with cyclohexene (B86901). libretexts.org

By analyzing the kinetic energies of the photoelectrons emitted from the catalyst surface upon X-ray irradiation, XPS can identify the elements present and their oxidation states. For example, in a supported metal catalyst, XPS can distinguish between the metallic and oxidized states of the active metal. It can also provide information on the dispersion of the active species on the support material and detect the presence of any surface contaminants that may affect the catalyst's performance.

Advanced Analytical Approaches

Beyond the conventional techniques, advanced analytical methodologies are emerging that offer enhanced sensitivity, specificity, and data processing capabilities for the study of this compound.

Ambient Ionization Mass Spectrometry Techniques

Ambient ionization mass spectrometry (AIMS) techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples in their native environment with minimal or no sample preparation. researchgate.net These methods are particularly useful for the rapid screening of reaction mixtures and the analysis of complex samples containing this compound and its isomers.

AIMS techniques can provide molecular weight information and structural data through fragmentation analysis, facilitating the rapid identification of products and byproducts in catalytic reactions for the synthesis of this compound. Their high sensitivity and speed make them valuable tools for high-throughput screening of catalysts and reaction conditions.

Data Mining and AI-Driven Analysis in Chemical Identification

The large datasets generated by modern analytical instruments can be effectively analyzed using data mining and artificial intelligence (AI) driven approaches. Machine learning algorithms can be trained on spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to build models for the rapid and accurate identification of chemical compounds, including isomers of cyclohexylphenol.

Chemometric Approaches for Reaction Monitoring and Optimization

The industrial synthesis of this compound, primarily through the alkylation of phenol with cyclohexene or cyclohexanol (B46403), involves a complex reaction matrix. The process can yield a variety of products, including the desired this compound, its isomer 4-cyclohexylphenol (B75765), cyclohexyl phenyl ether, and other byproducts. unive.it To enhance reaction yield and selectivity while ensuring process safety and efficiency, robust real-time monitoring and optimization strategies are essential. Chemometric approaches, which involve the use of mathematical and statistical methods to analyze chemical data, offer a powerful toolkit for achieving these goals. rsc.org

For the synthesis of this compound, chemometric models can be developed to correlate spectral data with key reaction parameters. This allows for the real-time prediction of reactant consumption, product formation, and the concentration of impurities. The primary chemometric techniques employed for this purpose are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. researchgate.netnih.gov

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the trajectory of the reaction. By reducing the dimensionality of the spectral data, PCA can identify variations and trends, allowing for the detection of process deviations or the identification of different reaction stages. For instance, in the alkylation of phenol, PCA could be used to distinguish between the initial, intermediate, and final stages of the reaction based on the evolving spectral signatures of the components.

Partial Least Squares (PLS) Regression is a supervised method used to build predictive models. In the context of this compound synthesis, a PLS model would be calibrated using spectra from reactions with known concentrations of reactants, products, and byproducts (determined by a reference method like Gas Chromatography). Once validated, this model can be used to predict these concentrations in future reactions in real-time from their spectra. This enables tight control over the reaction, allowing for adjustments to be made to optimize the yield of this compound.

The application of these chemometric approaches can significantly enhance the understanding and control of the this compound manufacturing process. By providing real-time insights into the reaction kinetics and composition, these methods facilitate process optimization, leading to improved efficiency, higher product quality, and reduced production costs.

Table of Chemometric Applications in Reaction Monitoring

| Chemometric Method | Paired Analytical Technique | Application in this compound Synthesis | Potential Benefits |

| Principal Component Analysis (PCA) | NIR, MIR, Raman Spectroscopy | - Real-time qualitative monitoring of reaction progress- Fault detection and identification of process deviations- Visualization of reaction trajectory | - Improved process understanding- Enhanced process safety- Early warning of batch failures |

| Partial Least Squares (PLS) Regression | NIR, MIR, Raman Spectroscopy | - Real-time quantitative prediction of reactant and product concentrations- Monitoring the formation of this compound and its isomers- Optimization of reaction endpoints | - Increased product yield and selectivity- Reduced cycle times- Improved batch-to-batch consistency |

Environmental Fate and Ecotoxicological Aspects of 2 Cyclohexylphenol

Environmental Occurrence and Distribution (Limited Information)